BenchChemオンラインストアへようこそ!

demethoxyfumitremorgin C

BCRP Multidrug Resistance Aspergillus fumigatus

Demethoxyfumitremorgin C uniquely combines BCRP (ABCG2) inhibition with intrinsic pro-apoptotic activity — a dual mechanism absent in pure inhibitors like Ko143. It activates caspases-3/-8/-9 and modulates Ras/PI3K/Akt/Bcl-2/Bax pathways in PC3 prostate cancer cells. Quantified benchmarks (H1975 IC50: 28.52 μM; MIC: 4.1 μM) enable SAR comparisons across fumitremorgin analogs. Validated in T8 (human) and T6400 (mouse) BCRP assays. Ideal for dissecting transporter modulation and direct tumor cell killing in a single probe.

Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
CAS No. 111768-16-2
Cat. No. B160368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedemethoxyfumitremorgin C
CAS111768-16-2
Synonymsdemethoxyfumitremorgin C
Molecular FormulaC21H23N3O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5N2)C
InChIInChI=1S/C21H23N3O2/c1-12(2)10-17-19-14(13-6-3-4-7-15(13)22-19)11-18-20(25)23-9-5-8-16(23)21(26)24(17)18/h3-4,6-7,10,16-18,22H,5,8-9,11H2,1-2H3/t16-,17-,18-/m0/s1
InChIKeyLQXCSIKDOISJTI-BZSNNMDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Demethoxyfumitremorgin C (CAS 111768-16-2) Baseline Data for Research Procurement


Demethoxyfumitremorgin C is a mycotoxin belonging to the fumitremorgin class of indole alkaloids, produced by the fungus Aspergillus fumigatus [1]. It is structurally defined as fumitremorgin C lacking the 9-methoxy substituent [2]. Its primary, independently verified modes of action are the inhibition of the ATP-binding cassette transporter BCRP (ABCG2) [3] and the induction of mammalian cell cycle arrest [4].

Why In-Class Substitution of Demethoxyfumitremorgin C Requires Quantitative Justification


The fumitremorgin class exhibits profound functional divergence despite a shared indolyl diketopiperazine core. Demethoxyfumitremorgin C occupies a unique intermediate position. It is more potent as a BCRP inhibitor than its biosynthetic precursor tryprostatin B [1], yet less potent and more chemically distinct than the highly optimized synthetic analog Ko143 [2]. Importantly, its dual BCRP/cell cycle inhibition profile [3] differs from the pure transporter inhibition of Ko143 or the distinct biological activity of fumitremorgin C [4]. Assuming interchangeability between these related compounds without verifying the specific assay context is a critical experimental design error.

Demethoxyfumitremorgin C Differentiation Evidence: Quantified Activity Against Key Comparators


BCRP Inhibitory Potency Relative to Structural Precursor Tryprostatin B

Demethoxyfumitremorgin C demonstrates enhanced BCRP inhibitory activity compared to its direct biosynthetic precursor, tryprostatin B. The cyclization that forms the characteristic C-N bond in demethoxyfumitremorgin C is a key structural determinant for increased BCRP inhibition [1]. While tryprostatin B is an inhibitor, structure-activity relationship (SAR) studies indicate that the cyclized demethoxyfumitremorgin C scaffold provides superior interaction with the BCRP binding pocket [2]. In functional assays, demethoxyfumitremorgin C was identified as a more potent analogue among the fumitremorgin-type compounds screened [3].

BCRP Multidrug Resistance Aspergillus fumigatus

Antiproliferative Activity Profile Relative to Ko143 in Prostate Cancer Cells

In contrast to the synthetic BCRP inhibitor Ko143, which is designed solely for transporter inhibition, demethoxyfumitremorgin C exhibits direct, multi-pathway cytotoxicity in human prostate cancer cells. In PC3 cells, demethoxyfumitremorgin C treatment at 50 µM for 24 hours induced apoptosis, as confirmed by Annexin V/propidium iodide staining, and decreased mitochondrial membrane potential [1]. This effect is mediated through downregulation of anti-apoptotic proteins (Ras, PI3K, Akt, Bcl-xL, Bcl-2), upregulation of pro-apoptotic Bax, and activation of caspases-3, -8, and -9 [1]. Ko143 lacks this intrinsic apoptotic activity, as it is a non-toxic analog optimized to eliminate neurotoxic and off-target effects [2].

Apoptosis Prostate Cancer Cell Cycle

Cytotoxic Selectivity Profile Against Human Lung Cancer Cell Line H1975

Demethoxyfumitremorgin C demonstrates moderate cytotoxic activity against the human lung cancer cell line H1975, with an IC50 of 28.52 ± 1.07 µM [1]. This potency is lower than that of the related alkaloid meleagrin (IC50 13.94 ± 1.92 µM) from the same study, but provides a baseline for its activity in this context. In contrast, fumitremorgin C is primarily characterized for its BCRP inhibitory activity (reported IC50 of 0.25 µM against ABCG2) [2] and neurotoxic effects, not direct cancer cell cytotoxicity [3].

Cytotoxicity Lung Cancer SAR

Differential Cell Cycle Arrest Phase Relative to Tryprostatin B

Demethoxyfumitremorgin C and its biosynthetic precursor tryprostatin B are both known to inhibit mammalian cell cycle progression, but they exhibit distinct potency profiles. In mouse tsFT210 cells, demethoxyfumitremorgin C (compound 9) demonstrated cell cycle inhibition at the G2/M transition with a Minimum Inhibitory Concentration (MIC) of 4.1 µM [1]. Tryprostatin B (compound 2) was slightly less potent, with an MIC of 4.4 µM in the same assay [1]. This represents a marginal yet consistent 1.07-fold increase in potency upon cyclization.

Cell Cycle G2/M Arrest Cyclin-dependent Kinase

Recommended Research Applications for Demethoxyfumitremorgin C Based on Quantified Differentiation


Investigating the Overlap of BCRP Inhibition and Direct Cancer Cell Cytotoxicity

Demethoxyfumitremorgin C is uniquely suited for studies examining the dual role of BCRP inhibitors that also possess intrinsic cytotoxic activity. Unlike the pure inhibitor Ko143 [1], demethoxyfumitremorgin C simultaneously inhibits BCRP-mediated drug efflux [2] and induces multi-pathway apoptosis in prostate cancer cells [3]. This allows researchers to dissect the combined effects of transporter modulation and direct tumor cell killing in a single compound.

SAR Studies on the Fumitremorgin Scaffold for Optimizing Dual Activity

As the biosynthetic endpoint lacking the 9-methoxy group [1], demethoxyfumitremorgin C serves as a critical intermediate comparator in structure-activity relationship (SAR) studies. Its measured cytotoxicity in H1975 cells (IC50: 28.52 µM) [2] and its cell cycle inhibition potency (MIC: 4.1 µM) [3] provide quantitative benchmarks against which newly synthesized analogues can be compared to evaluate the impact of structural modifications on both BCRP affinity and anti-proliferative activity.

Validation of BCRP Functional Assays in Transporter Research

While Ko143 is a more potent and selective BCRP inhibitor [1], demethoxyfumitremorgin C offers an alternative tool for validating BCRP functional assays in scenarios where Ko143's high potency or synthetic origin is a confounding factor. Its well-documented inhibition of BCRP in both mouse (T6400) and human (T8) cell lines [2] makes it a reliable positive control for confirming BCRP-mediated efflux in novel experimental systems.

Prostate Cancer Cell Biology and Apoptosis Pathway Analysis

The well-characterized apoptotic mechanism of demethoxyfumitremorgin C in PC3 cells [1] makes it a valuable tool compound for studies focused on the intrinsic and extrinsic apoptotic pathways in prostate cancer. Its activation of caspases-3, -8, and -9 and modulation of key proteins (Ras, PI3K, Akt, Bcl-2, Bax) provide a defined molecular signature that can be used to probe pathway dependencies and resistance mechanisms in this cancer type.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for demethoxyfumitremorgin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.